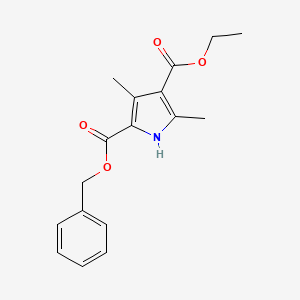

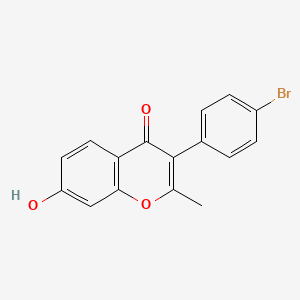

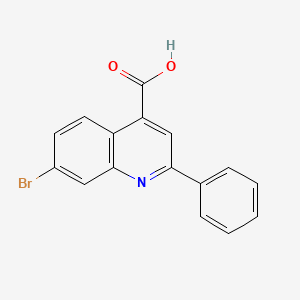

3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Overview

Description

This compound is a derivative of chromen-4-one, which is a class of organic compounds known as benzopyrans . Benzopyrans are compounds containing a benzene ring fused to a pyran ring. Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” have been synthesized using free radical polymerization of the corresponding monomers .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of chromen-4-one derivatives, including those related to 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, has been a subject of interest due to their complex structures and potential applications. For example, Elenkova et al. (2014) described the synthesis of a compound by the Knoevenagel reaction, highlighting the sensitivity of the compound to solvent polarity and its physico-chemical properties through X-ray crystallography and spectroscopic analysis (Elenkova et al., 2014). Similarly, Jo et al. (2014) developed a new chemosensor based on chromen-2-one, demonstrating its application in the selective colorimetric sensing of metal ions in aqueous solutions (Jo et al., 2014).

Chemical Properties and Applications

The chemical properties of chromen-4-one derivatives facilitate their use in a wide range of applications, including the development of sensors, catalysts, and biological agents. Santos et al. (2009) explored efficient syntheses of new polyhydroxylated 2,3-diaryl-9H-xanthen-9-ones starting from 3-bromo-2-methyl-4H-chromen-4-one, highlighting the versatility of these compounds in organic synthesis (Santos et al., 2009).

Biological Activity and Medicinal Chemistry

The biological activities of chromen-4-one derivatives have also been extensively explored. Research by Alonzi et al. (2014) on the synthesis and characterization of polystyrene-supported catalysts utilized in the synthesis of Warfarin and its analogues underlines the medical and pharmaceutical relevance of these compounds (Alonzi et al., 2014). Moreover, Rafique et al. (2017) presented a greener protocol for synthesizing 3-Se/S-4H-chromen-4-ones, demonstrating the environmental benefits of novel synthetic methods (Rafique et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .

Biochemical Pathways

Similar compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cellular oxidative injury . These compounds also affect the activity of acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .

Result of Action

Similar compounds have been found to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on ache activity .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

3-(4-bromophenyl)-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c1-9-15(10-2-4-11(17)5-3-10)16(19)13-7-6-12(18)8-14(13)20-9/h2-8,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHWHHKTAAYCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419917 | |

| Record name | 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | |

CAS RN |

610758-58-2 | |

| Record name | 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1623034.png)

![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)

![N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide](/img/structure/B1623043.png)